4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
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Overview
Description
1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a quinazolinone moiety, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one typically involves multiple steps, starting with the preparation of the piperazine and quinazolinone intermediates. The piperazine ring is often synthesized through the reaction of 4-fluoroaniline with ethylene glycol, followed by cyclization with diethanolamine. The quinazolinone moiety can be prepared by reacting anthranilic acid with isothiocyanates under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce piperazine derivatives with altered functional groups.
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: A simpler analogue with similar structural features.
4-(4-fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone: Another compound with a piperazine ring and fluorophenyl group.
Uniqueness
1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one is unique due to its combination of a piperazine ring, fluorophenyl group, and quinazolinone moiety
Properties
Molecular Formula |
C24H28FN5OS |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C24H28FN5OS/c25-18-9-11-19(12-10-18)29-14-16-30(17-15-29)22(31)8-2-1-5-13-26-23-20-6-3-4-7-21(20)27-24(32)28-23/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H2,26,27,28,32) |
InChI Key |
WAZUANSZUPIXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Origin of Product |
United States |
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